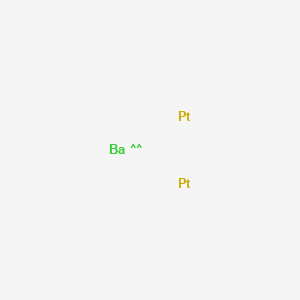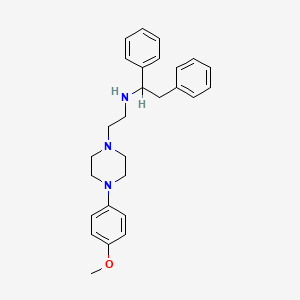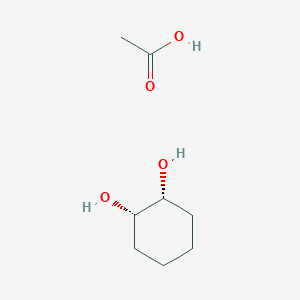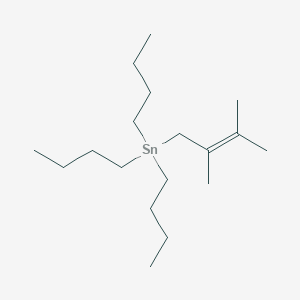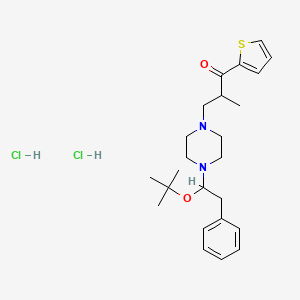
1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the beta-isobutoxyphenethyl group, and finally the attachment of the 2-methyl-1-(2-thienyl) group. Common reagents used in these reactions include alkyl halides, amines, and thiophene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and solvent recovery.
化学反应分析
Types of Reactions
1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the thiophene moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-isobutoxyphenethyl group may enhance its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The thiophene moiety may contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
- 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-furyl)-, dihydrochloride
- 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-pyridyl)-, dihydrochloride
Uniqueness
Compared to similar compounds, 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic and steric characteristics. This can result in distinct pharmacological profiles and reactivity patterns.
属性
CAS 编号 |
21263-10-5 |
|---|---|
分子式 |
C24H36Cl2N2O2S |
分子量 |
487.5 g/mol |
IUPAC 名称 |
2-methyl-3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H34N2O2S.2ClH/c1-19(23(27)21-11-8-16-29-21)18-25-12-14-26(15-13-25)22(28-24(2,3)4)17-20-9-6-5-7-10-20;;/h5-11,16,19,22H,12-15,17-18H2,1-4H3;2*1H |
InChI 键 |
DPEMSRQYYFUVIB-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCN(CC1)C(CC2=CC=CC=C2)OC(C)(C)C)C(=O)C3=CC=CS3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
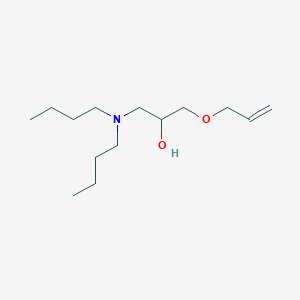
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)



